REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[CH:13]([CH:16]1[CH:20]2[C:21]3[C:26]([CH:17]1[CH2:18][CH2:19]2)=[CH:25][CH:24]=[CH:23][C:22]=3[NH2:27])([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[CH:13]([CH:16]1[CH:20]2[C:21]3[C:26]([CH:17]1[CH2:18][CH2:19]2)=[CH:25][CH:24]=[CH:23][C:22]=3[NH:27][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1C2CCC1C1=C(C=CC=C21)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for another 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evacuated to 350 mbar
|
Type
|
TEMPERATURE
|
Details
|
cooling to 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1C2CCC1C1=C(C=CC=C21)NC(=O)C=2C(=NN(C2)C)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |